molecular formula C10H19NO2 B3264145 (1r,4r)-4-[(Dimethylamino)methyl]cyclohexane-1-carboxylic acid CAS No. 38697-83-5

(1r,4r)-4-[(Dimethylamino)methyl]cyclohexane-1-carboxylic acid

Cat. No. B3264145
CAS RN: 38697-83-5
M. Wt: 185.26 g/mol
InChI Key: AXFNMTIHAVOFIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Synthesis analysis involves understanding the methods used to create the compound . This can include the starting materials, reaction conditions, and the sequence of reactions.


Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and computational methods . These techniques can provide information about the compound’s atomic arrangement and bonding.


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes . This can include understanding the reaction mechanisms, the conditions under which the reactions occur, and the products formed.


Physical And Chemical Properties Analysis

This involves studying properties such as solubility, melting point, boiling point, and reactivity . These properties can provide important information about how the compound behaves under different conditions.

Mechanism of Action

The mechanism of action is particularly relevant for biologically active compounds . It describes how the compound interacts with biological systems and produces its effects.

Future Directions

Future directions could involve potential applications of the compound, areas of research that need further exploration, and predictions about how the field will evolve .

properties

IUPAC Name

4-[(dimethylamino)methyl]cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-11(2)7-8-3-5-9(6-4-8)10(12)13/h8-9H,3-7H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXFNMTIHAVOFIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CCC(CC1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1r,4r)-4-[(Dimethylamino)methyl]cyclohexane-1-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(1r,4r)-4-[(Dimethylamino)methyl]cyclohexane-1-carboxylic acid
Reactant of Route 2
(1r,4r)-4-[(Dimethylamino)methyl]cyclohexane-1-carboxylic acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
(1r,4r)-4-[(Dimethylamino)methyl]cyclohexane-1-carboxylic acid
Reactant of Route 4
Reactant of Route 4
(1r,4r)-4-[(Dimethylamino)methyl]cyclohexane-1-carboxylic acid
Reactant of Route 5
Reactant of Route 5
(1r,4r)-4-[(Dimethylamino)methyl]cyclohexane-1-carboxylic acid
Reactant of Route 6
(1r,4r)-4-[(Dimethylamino)methyl]cyclohexane-1-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.